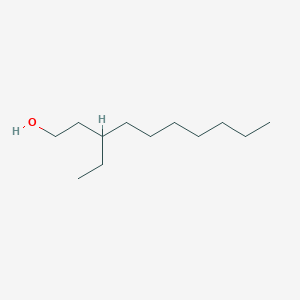
3-Ethyldecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyldecan-1-OL is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to the first carbon of a decane chain, with an ethyl group attached to the third carbon. This compound is a colorless liquid with a mild odor and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Ethyldecan-1-OL can be synthesized through several methods. One common method involves the reduction of 3-ethyldecanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced via the hydrogenation of 3-ethyldecanoic acid. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The hydrogenation reaction converts the carboxylic acid group to a hydroxyl group, yielding the desired alcohol.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyldecan-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-ethyldecanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to 3-ethyldecane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-ethyldecyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-Ethyldecanoic acid.
Reduction: 3-Ethyldecane.
Substitution: 3-Ethyldecyl chloride.
Applications De Recherche Scientifique
3-Ethyldecan-1-OL has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyldecan-1-OL involves its interaction with cellular membranes and proteins. The hydroxyl group can form hydrogen bonds with various biomolecules, affecting their structure and function. This interaction can lead to changes in membrane fluidity and permeability, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Decanol: Similar structure but lacks the ethyl group on the third carbon.
3-Methyldecan-1-OL: Similar structure with a methyl group instead of an ethyl group.
3-Propylheptan-1-OL: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
3-Ethyldecan-1-OL is unique due to the presence of the ethyl group on the third carbon, which can influence its physical and chemical properties compared to other similar alcohols
Propriétés
Numéro CAS |
220776-72-7 |
|---|---|
Formule moléculaire |
C12H26O |
Poids moléculaire |
186.33 g/mol |
Nom IUPAC |
3-ethyldecan-1-ol |
InChI |
InChI=1S/C12H26O/c1-3-5-6-7-8-9-12(4-2)10-11-13/h12-13H,3-11H2,1-2H3 |
Clé InChI |
DRQIMDNMLFUNBH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


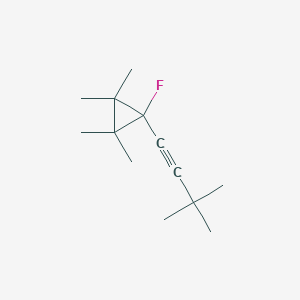
![Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl](/img/structure/B14240004.png)
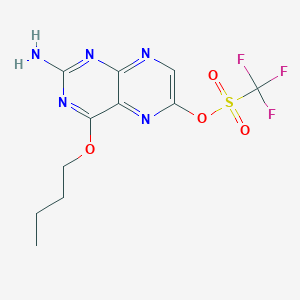
![3-(3'-Fluoro-4'-hexyl[1,1'-biphenyl]-4-yl)-6-hexylpyridazine](/img/structure/B14240021.png)
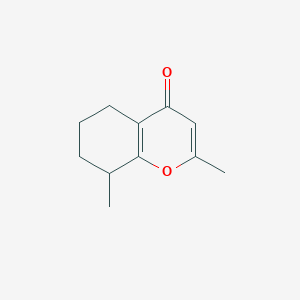
![4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14240037.png)

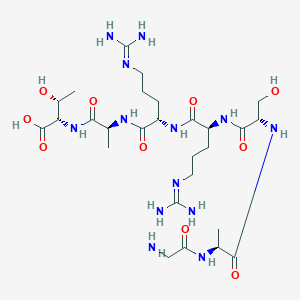
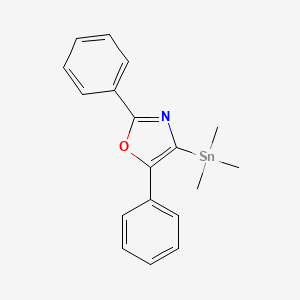

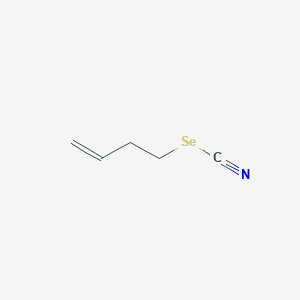
![3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14240078.png)

![4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14240080.png)
